Lipophilicity (XLogP3) Differentiates the 2‑Ylmethyl Isomer from the 1‑Ylmethyl Isomer
The computed octanol–water partition coefficient (XLogP3) for ((5,6,7,8-tetrahydronaphthalen-2-yl)methyl)hydrazine is 1.9, compared with 1.7 for the 1‑ylmethyl positional isomer [1][2]. A ΔXLogP3 of +0.2 indicates measurably higher lipophilicity for the 2‑substituted compound, which can translate into improved membrane permeability or altered tissue distribution in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | ((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine (CAS 1341908-40-4): XLogP3 = 1.7 |
| Quantified Difference | Δ = +0.2 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Even a 0.2-log unit difference in lipophilicity can significantly affect compound solubility, passive membrane diffusion, and off‑target binding, making the 2‑ylmethyl isomer the preferred choice when higher lipophilicity is desired.
- [1] PubChem CID 23334260: Computed XLogP3 = 1.9. View Source
- [2] PubChem CID 62719615: Computed XLogP3 = 1.7 for the 1‑ylmethyl isomer. View Source
